molecular formula C13H7ClN2O3 B1399689 5-Chloro-2-(4-nitrophenoxy)benzonitrile CAS No. 1284752-43-7

5-Chloro-2-(4-nitrophenoxy)benzonitrile

Cat. No. B1399689
M. Wt: 274.66 g/mol
InChI Key: HGBMZGVAQYVJGH-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-nitrophenoxy)benzonitrile is a chemical compound with the molecular formula C13H7ClN2O3 . It is used in life science research and is considered a chemical building block .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-nitrophenoxy)benzonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 274.662 .


Physical And Chemical Properties Analysis

5-Chloro-2-(4-nitrophenoxy)benzonitrile has a molecular weight of 274.662 .

Scientific Research Applications

Polyimide Synthesis

5-Chloro-2-(4-nitrophenoxy)benzonitrile is utilized in the synthesis of polyimides. A study by Zeng, Zou, and Yang (2014) demonstrated the use of a related compound, 1,3-bis(4-aminophenoxy)-5-(3,4-dicyanophenoxy)benzene, in synthesizing polyimides with high inherent viscosities and desirable organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).

Cycloaddition Reactions

Kanemasa, Nishiuchi, and Wada (1992) described the use of benzonitrile oxide, a compound closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile, in cycloaddition reactions with allyl alcohols. This process, enhanced by magnesium alkoxide, yields isoxazoline compounds (Kanemasa, Nishiuchi, & Wada, 1992).

Antimicrobial Synthesis

Research by Kumar et al. (2022) focused on the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a key material for synthesizing compounds with antibacterial and antifungal properties. The synthesized compounds showed significant potential in antimicrobial applications (Kumar et al., 2022).

Photosynthesis Inhibition Study

A study by Szigeti, Tóth, and Paless (1982) explored the effects of 4-hydroxy-benzonitriles, including compounds with nitro groups like 5-Chloro-2-(4-nitrophenoxy)benzonitrile, on photosynthesis. They examined the impact of these compounds on spinach and wheat, contributing to our understanding of photosynthetic inhibition (Szigeti, Tóth, & Paless, 1982).

Dye Synthesis for Synthetic Polymer Fibres

Peters and Behesti (2008) investigated the synthesis of yellow and orange dyes for synthetic-polymer fibers using compounds like 4-(2-nitrophenoxy)-l, 8-naphthalic anhydride, a derivative of 5-Chloro-2-(4-nitrophenoxy)benzonitrile. These dyes exhibit good fastness to light and sublimation, showing their utility in textile applications (Peters & Behesti, 2008).

Photocatalytic Degradation Studies

Ye et al. (2011) conducted a study on the photocatalytic degradation of 4-chloronitrobenzene, closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile. This research is significant in understanding the mineralization processes and the formation of intermediates in photocatalytic reactions (Ye et al., 2011).

properties

IUPAC Name

5-chloro-2-(4-nitrophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBMZGVAQYVJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-nitrophenoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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